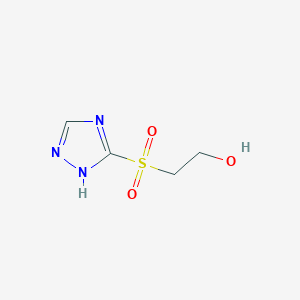

![molecular formula C15H13N3O3 B2499126 [2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-essigsäure CAS No. 116628-20-7](/img/structure/B2499126.png)

[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetic acid is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material sciences, and industrial applications

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it a valuable intermediate in synthetic chemistry .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. The benzotriazole moiety can interact with enzyme active sites, potentially leading to the development of new therapeutic agents .

Medicine

In medicinal chemistry, derivatives of [2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetic acid have shown promise as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them potential candidates for drug development .

Industry

Industrially, this compound is used as a UV stabilizer in polymers and coatings. Its ability to absorb UV radiation helps protect materials from degradation, extending their lifespan and maintaining their properties .

Wirkmechanismus

Target of Action

The primary targets of [2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid are polymers and other organic substrates . This compound belongs to the class of phenolic benzotriazoles and is commonly used as a UV filter and an antioxidant for plastics .

Mode of Action

[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid interacts with its targets by absorbing ultraviolet (UV) light . This absorption of UV light prevents discoloration and prolongs the stability of the product .

Biochemical Pathways

It is known that this compound plays a role in the stabilization of various polymers, including styrene homopolymers and copolymers, acrylic polymers, unsaturated polyesters, polyvinyl chloride, polyolefins, polyurethanes, polyacetals, polyvinyl butyral, elastomers, and adhesives .

Pharmacokinetics

It has been found to be oxidized at its alkyl side chains, leading to the formation of hydroxy and/or oxo function . The renal elimination kinetics were very similar to the kinetics in blood . The urine results revealed a rather low quantitative metabolism and urinary excretion rate . Consequently, biliary excretion as part of the enterohepatic cycle and elimination via feces are assumed to be the preferred pathways instead of renal elimination .

Result of Action

The primary result of the action of [2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid is the protection of polymers and organic pigments from UV radiation . This helps maintain the original appearance and physical integrity of moldings, films, sheets, and fibers during outdoor weathering .

Action Environment

The action of [2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid can be influenced by environmental factors. For instance, its effectiveness as a UV filter can be affected by the intensity of UV radiation in the environment . Additionally, this compound is persistent, bioaccumulative, and toxic (PBT), as well as very persistent and very bioaccumulative (vPvB) . It has been found to be associated with adverse health effects in mammals based on repeated-dose toxicity studies conducted in rats and dogs, with the primary health effect being liver toxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetic acid typically involves the reaction of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of [2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated benzotriazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.

2-(2H-Benzotriazol-2-yl)-4-methylphenol: A precursor in the synthesis of [2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetic acid.

2-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl ethyl methacrylate: Used in polymers for UV protection.

Uniqueness

What sets [2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetic acid apart from similar compounds is its acetic acid moiety, which provides additional functionalization possibilities. This allows for further derivatization and the creation of novel compounds with potentially enhanced properties .

Eigenschaften

IUPAC Name |

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-10-6-7-14(21-9-15(19)20)13(8-10)18-16-11-4-2-3-5-12(11)17-18/h2-8H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUSNSHJHHHTQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)O)N2N=C3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B2499044.png)

![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499046.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2499047.png)

![3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2499048.png)

![6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2499049.png)

![3,3-dimethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2499051.png)

![2-Chloro-N-[3-(2-chloro-6-methylphenyl)propyl]acetamide](/img/structure/B2499052.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2499055.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2499061.png)

![1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2499065.png)